2,6-Dimethoxytoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Existing Research

Currently, there is limited publicly available research specifically focusing on the applications of 2,6-Dimethoxytoluene in scientific research. It is primarily available for purchase from chemical suppliers as a research chemical, often with the disclaimer "For Research Use Only" [, , ]. This suggests that the scientific community is still exploring its potential uses, and substantial published research is lacking.

Potential Applications

Based on its chemical structure, 2,6-Dimethoxytoluene possesses certain properties that might be relevant for scientific research:

- Organic synthesis: Its aromatic ring and methoxy groups (CH3O) could make it a suitable intermediate or starting material for the synthesis of other organic compounds.

- Biological studies: The methoxy groups might contribute to interaction with biological systems, although further research is needed to explore this possibility.

Future Research Directions

Due to the limited existing research, pinpointing specific applications of 2,6-Dimethoxytoluene is challenging. However, its availability as a research chemical suggests ongoing scientific exploration. Potential future research directions could involve:

- Investigating its reactivity and potential as a building block in organic synthesis.

- Studying its potential interactions with biological systems, such as enzymes or receptors.

- Exploring its physical properties, such as solubility and melting point, for various applications.

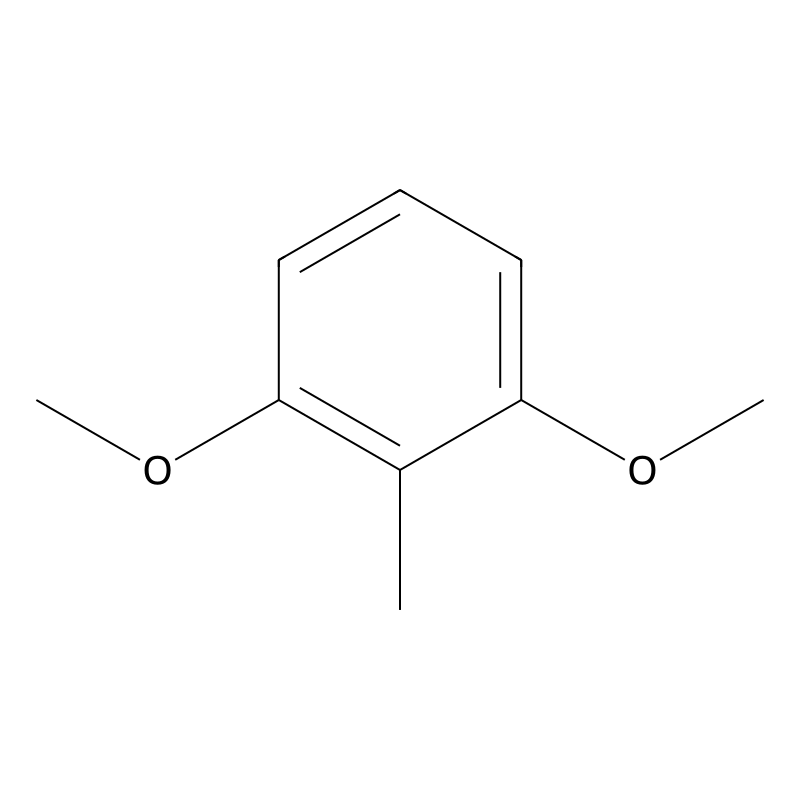

2,6-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol. It is also known by its IUPAC name, 1,3-dimethoxy-2-methylbenzene. This compound appears as a solid at room temperature and is characterized by its two methoxy groups located at the 2 and 6 positions of the toluene ring, which influences its chemical properties and reactivity .

- Oxidation: This compound can be oxidized to form quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to yield corresponding alcohols or alkanes, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Aromatic Substitution: The presence of methoxy groups makes the aromatic ring more reactive towards electrophiles, allowing for substitution reactions with halogens or nitro groups under acidic or basic conditions .

Research indicates that 2,6-Dimethoxytoluene exhibits biological activity relevant to various fields:

- Plant Growth Regulation: It has been studied for its effects on plant growth regulators, influencing plant development and growth patterns.

- Pharmacological Potential: Some studies suggest that it may serve as a precursor for synthesizing compounds with potential therapeutic effects, particularly in medicinal chemistry .

The synthesis of 2,6-Dimethoxytoluene can be achieved through several methods:

- Methylation of Toluene Derivatives: One common method involves the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a strong base like sodium hydroxide or potassium carbonate. This reaction typically occurs in solvents such as acetone or dimethylformamide under controlled temperature and pressure conditions.

- Alternative Synthetic Routes: Other methods may involve different starting materials or reaction conditions but generally follow similar methylation principles to introduce methoxy groups onto the aromatic ring .

2,6-Dimethoxytoluene finds applications across various industries:

- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Industrial Uses: This compound is utilized in producing dyes, pigments, preservatives, and other chemical reagents.

- Research

Studies on the interactions of 2,6-Dimethoxytoluene with other compounds reveal its role in complex biochemical pathways. For instance, it has been noted for its involvement in synthesizing volatile phenolic compounds that contribute to the aroma profiles of certain plants. Additionally, environmental factors such as temperature and humidity can influence its stability and efficacy in biological contexts .

Several compounds share structural similarities with 2,6-Dimethoxytoluene. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dimethoxytoluene | Methoxy groups at positions 2 and 3 | Different substitution pattern affecting reactivity |

| 3,4-Dimethoxytoluene | Methoxy groups at positions 3 and 4 | Unique properties due to different methoxy positioning |

| 3-Methylcatechol | Precursor used in synthesis | Lacks methoxy groups at both positions compared to 2,6-Dimethoxytoluene |

Uniqueness: The specific substitution pattern of 2,6-Dimethoxytoluene imparts distinct chemical and physical properties compared to its isomers. This uniqueness enhances its value in synthetic chemistry and research applications .

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant